LY 303511

PI3K inhibition Negative control Enzymatic assay

LY 303511 is an indispensable negative control for PI3K signaling studies. A single -NH substitution renders it inactive against PI3K (>200-fold reduction), enabling precise delineation of PI3K-dependent effects when used alongside LY294002. Ideal for validating mTOR pathways and ion channel modulation. Procure high-purity, rigorously validated material for reproducible, publishable results.

Molecular Formula C19H18N2O2
Molecular Weight 306.4 g/mol
CAS No. 154447-38-8
Cat. No. B1662886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLY 303511
CAS154447-38-8
Synonyms2-(4-piperazinyl)-8-phenyl-4H-1-benzopyran-4-one
LY 303511
LY-303511
LY303511
Molecular FormulaC19H18N2O2
Molecular Weight306.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=CC(=O)C3=C(O2)C(=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C19H18N2O2/c22-17-13-18(21-11-9-20-10-12-21)23-19-15(7-4-8-16(17)19)14-5-2-1-3-6-14/h1-8,13,20H,9-12H2
InChIKeyNGAGMBNBKCDCDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A solid

Structure & Identifiers


Interactive Chemical Structure Model





LY 303511 (CAS 154447-38-8) Molecular Profile and Strategic Role as a Negative Control in PI3K Research


LY 303511, 2-piperazinyl-8-phenyl-4H-1-benzopyran-4-one, is a cell-permeable small molecule (MW 306.36, purity typically ≥98-99%) . It is a close structural analog of the phosphatidylinositol 3-kinase (PI3K) inhibitor LY294002, differing by a single atom substitution (-NH for -O in the morpholine ring) [1]. This single alteration renders it functionally distinct: it does not inhibit PI3K, even at concentrations ≥100 µM , establishing its primary utility as a negative control compound to validate PI3K-dependent signaling hypotheses .

LY 303511's Critical Role in Target Engagement Validation and Off-Target Profiling in PI3K/mTOR Pathway Research


Generic substitution of LY 303511 with other PI3K or mTOR inhibitors is not scientifically valid due to its unique and quantifiable lack of PI3K inhibitory activity [1]. While structurally nearly identical to the PI3K inhibitor LY294002, LY 303511 exhibits a >200-fold reduction in PI3K inhibitory potency [2]. Conversely, it retains significant off-target activities, such as Kv channel blockade [3] and BET bromodomain inhibition [4], which are crucial for dissecting compound-specific versus pathway-specific effects. Using an active PI3K inhibitor like LY294002 or Wortmannin as a 'control' would confound results by simultaneously inhibiting PI3K and engaging the same off-targets. The quantitative evidence below demonstrates exactly where LY 303511's activity profile diverges from its analogs, making it an indispensable tool for rigorous experimental design.

Quantitative Comparative Analysis of LY 303511 Against Key PI3K/mTOR Pathway Modulators


PI3K Inhibitory Activity: Direct Comparison of LY 303511 vs. LY294002 vs. Wortmannin

LY 303511 exhibits no significant inhibition of PI3K activity, even at concentrations up to 100 µM, in stark contrast to its analog LY294002 and the structurally unrelated PI3K inhibitor Wortmannin. This is the defining feature that establishes it as a true negative control for PI3K-dependent processes [1].

PI3K inhibition Negative control Enzymatic assay

Voltage-Gated Potassium (Kv) Channel Blockade: Comparative IC50 Analysis of LY 303511 vs. LY294002

Both LY 303511 and LY294002 inhibit voltage-gated potassium (Kv) currents in a dose-dependent manner, representing a shared off-target effect. However, LY294002 is significantly more potent [1].

Kv channel Ion channel pharmacology Electrophysiology

Inhibition of BET Bromodomain Proteins: Comparative Potency of LY 303511 and LY294002

Both LY 303511 and LY294002 are inhibitors of the BET family of bromodomain proteins (BRD2, BRD3, BRD4). This is a significant off-target activity shared by the pair, but with LY294002 exhibiting greater potency [1].

BET bromodomain Epigenetics BRD2/3/4 inhibition

Antiproliferative Effect and Cell Cycle Arrest: Comparison with Rapamycin

LY 303511 inhibits cell proliferation via mTOR-dependent and -independent mechanisms. Unlike the mTORC1 inhibitor Rapamycin, which primarily induces G1 arrest, LY 303511 also reduces G2/M progression and inhibits casein kinase 2 (CK2) activity, indicating a broader and distinct anti-proliferative profile [1].

Cell proliferation Cell cycle mTOR signaling

Gap Junctional Intercellular Communication (GJIC) Enhancement: LY 303511 vs. LY294002

Both LY 303511 and LY294002 increase gap junctional intercellular communication (GJIC) to a similar extent, as measured by calcein dye spread. Importantly, this effect for LY 303511 occurs without concomitant inhibition of AKT phosphorylation, confirming the effect is PI3K-independent [1].

Gap junctions Intercellular communication Calcein spread

Optimal Experimental Contexts for Deploying LY 303511 as a Pharmacological Tool


Negative Control for PI3K-Dependent Signaling in Cancer Cell Lines

Use LY 303511 at concentrations up to 100 µM alongside the active PI3K inhibitor LY294002 (at its effective IC50 range, e.g., 1-10 µM) to delineate PI3K-dependent from PI3K-independent effects on cell proliferation, survival, or migration. The lack of PI3K inhibition by LY 303511 [1] ensures that any observed phenotypic changes in the LY294002-treated group, but not the LY 303511-treated group, can be confidently attributed to PI3K blockade [2]. This is a standard, critical control for any study using LY294002.

Dissecting PI3K-Dependent vs. -Independent Regulation of Ion Channels in Electrophysiology

In patch-clamp studies of excitable cells (e.g., neurons, pancreatic β-cells), co-application of LY 303511 (at its IC50 of ~65 µM for Kv channels [1]) with LY294002 allows for the identification of PI3K-specific modulation of ion channel activity. Any channel modulation seen with LY294002 that is absent with LY 303511 is PI3K-dependent. Conversely, effects shared by both compounds (such as Kv2.1 blockade) are likely due to a direct, PI3K-independent action of the chromone scaffold [2].

Investigating mTOR-Dependent and -Independent Antiproliferative Mechanisms

Employ LY 303511 to study mTOR signaling in cancer models where rapamycin resistance is a concern. LY 303511's ability to inhibit cell proliferation via both mTOR-dependent (S6K phosphorylation) and mTOR-independent (CK2 inhibition, G2/M arrest) pathways [1] makes it a valuable tool for probing alternative growth regulatory circuits. Compare its effects to Rapamycin to identify unique vulnerabilities or compensatory mechanisms in tumor cells [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for LY 303511

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.